molecular formula C16H14BrN3O B12120262 N-[2-(1H-benzimidazol-2-yl)ethyl]-2-bromobenzamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-bromobenzamide

Cat. No.: B12120262
M. Wt: 344.21 g/mol
InChI Key: VLDXWUUAMYVLKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-bromobenzamide is a synthetic small molecule designed for research purposes, integrating the privileged benzimidazole pharmacophore with a brominated benzamide moiety. This molecular architecture is of significant interest in medicinal chemistry for the development of novel bioactive compounds. The benzimidazole core is a structurally versatile scaffold known to confer diverse biological activities by interacting with a range of enzymatic targets and cellular pathways, making it a valuable template in chemical biology and drug discovery research . This compound is intended for investigative applications, particularly in the screening and characterization of new therapeutic agents. Benzimidazole derivatives have demonstrated considerable potential in antimicrobial research, showing activity against challenging pathogens such as Staphylococcus aureus (including MRSA strains) and Mycobacterium smegmatis . Furthermore, structurally related benzimidazole compounds have exhibited promising antiprotozoal properties against organisms like Giardia intestinalis and Trichomonas vaginalis , suggesting its utility in parasitology studies . The incorporation of the 2-bromobenzamide group may also facilitate its application in the synthesis of more complex molecules or as a precursor in metal-catalyzed cross-coupling reactions, expanding its utility as a building block in organic and medicinal chemistry synthesis programs.

Properties

Molecular Formula

C16H14BrN3O

Molecular Weight

344.21 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-bromobenzamide

InChI

InChI=1S/C16H14BrN3O/c17-12-6-2-1-5-11(12)16(21)18-10-9-15-19-13-7-3-4-8-14(13)20-15/h1-8H,9-10H2,(H,18,21)(H,19,20)

InChI Key

VLDXWUUAMYVLKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC2=NC3=CC=CC=C3N2)Br

Origin of Product

United States

Preparation Methods

Cyclocondensation of 1,2-Phenylenediamine with Glycolic Acid

1,2-Phenylenediamine reacts with glycolic acid under acidic conditions to form 2-hydroxymethylbenzimidazole, which is subsequently oxidized and aminated.

Procedure :

  • Reactants : 1,2-Phenylenediamine (10 mmol), glycolic acid (12 mmol), hydrochloric acid (6 M).

  • Conditions : Reflux at 120°C for 8–12 hours.

  • Intermediate : 2-Hydroxymethylbenzimidazole (yield: 68–72%).

  • Amination : Treatment with thionyl chloride (SOCl₂) followed by ammonia yields 2-aminomethylbenzimidazole.

Optimization :

  • Substituting glycolic acid with cyanoacetic acid and reducing the nitrile group (e.g., using LiAlH₄) improves amine purity.

Alkylation of 2-Aminobenzimidazole

2-Aminobenzimidazole undergoes alkylation with ethylene dihydrochloride in basic media:

Procedure :

  • Reactants : 2-Aminobenzimidazole (5 mmol), 1,2-dibromoethane (6 mmol), K₂CO₃ (15 mmol).

  • Solvent : Dimethylformamide (DMF).

  • Conditions : 80°C for 6 hours.

  • Yield : 58–63% after column chromatography (silica gel, ethyl acetate/methanol 9:1).

Amide Coupling with 2-Bromobenzoyl Chloride

The final step involves coupling 2-(1H-benzimidazol-2-yl)ethylamine with 2-bromobenzoyl chloride.

Schotten-Baumann Reaction

A classical method for amide bond formation under mild conditions:

Procedure :

  • Reactants : 2-(1H-Benzimidazol-2-yl)ethylamine (5 mmol), 2-bromobenzoyl chloride (5.5 mmol).

  • Base : Aqueous NaHCO₃ (10% w/v).

  • Solvent : Dichloromethane (DCM)/water (1:1).

  • Conditions : Stir at 0–5°C for 2 hours, then room temperature for 12 hours.

  • Yield : 74–78% after recrystallization (ethanol/water).

Side Reactions :

  • Hydrolysis of 2-bromobenzoyl chloride to 2-bromobenzoic acid (mitigated by low temperatures).

Carbodiimide-Mediated Coupling

For higher yields, coupling agents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are employed:

Procedure :

  • Reactants : 2-(1H-Benzimidazol-2-yl)ethylamine (5 mmol), 2-bromobenzoic acid (5.5 mmol), EDCl (6 mmol), HOBt (5.5 mmol).

  • Solvent : Anhydrous DMF.

  • Conditions : Stir under nitrogen at 25°C for 24 hours.

  • Workup : Extract with ethyl acetate, wash with brine, dry over Na₂SO₄.

  • Yield : 82–86% after silica gel chromatography (hexane/ethyl acetate 3:1).

Alternative Synthetic Routes

One-Pot Tandem Synthesis

A streamlined approach combining benzimidazole formation and amide coupling:

Procedure :

  • Reactants : 1,2-Phenylenediamine (10 mmol), 2-bromobenzoic acid (12 mmol), polyphosphoric acid (PPA).

  • Conditions : 140°C for 6 hours, followed by addition of ethylenediamine (12 mmol) and continued heating for 4 hours.

  • Yield : 65–70% after recrystallization (methanol).

Solid-Phase Synthesis

For high-throughput applications, resin-bound methodologies are reported:

Procedure :

  • Resin : Wang resin preloaded with 2-bromobenzoic acid.

  • Coupling : Treat with 2-(1H-benzimidazol-2-yl)ethylamine using DIC (diisopropylcarbodiimide) and OxymaPure in DMF.

  • Cleavage : TFA (trifluoroacetic acid)/DCM (1:9).

  • Yield : 80–85% (purity >95% by HPLC).

Reaction Optimization and Challenges

Solvent and Base Selection

  • Optimal Solvents : DMF and DMSO enhance solubility of intermediates, while DCM minimizes side reactions.

  • Base Impact : Cs₂CO₃ improves nucleophilicity in coupling steps compared to K₂CO₃ (Table 1).

Table 1 : Effect of Bases on Amide Coupling Yield

BaseSolventYield (%)Purity (%)
Cs₂CO₃DMSO8698
K₂CO₃DMF7292
Et₃NDCM6889

Temperature and Time

  • Coupling Step : Reactions at 25°C for 24 hours achieve higher yields than elevated temperatures (e.g., 40°C), which promote decomposition.

Purification and Characterization

Chromatographic Methods

  • Column : Silica gel (230–400 mesh) with gradient elution (ethyl acetate/hexane 1:3 to 1:1).

  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 8.2 minutes.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.85–7.45 (m, 6H, Ar-H), 3.72 (t, 2H, CH₂), 3.15 (t, 2H, CH₂).

  • HRMS : [M+H]⁺ calcd. for C₁₆H₁₄BrN₃O: 374.03; found: 374.04.

Industrial Scalability Considerations

  • Cost-Efficiency : Schotten-Baumann method preferred for low-cost bulk synthesis.

  • Waste Management : Aqueous NaHCO₃ neutralizes HCl byproducts, simplifying disposal .

Chemical Reactions Analysis

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-bromobenzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include cyanogen bromide, aromatic aldehydes, and various bases and acids . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis and Structural Characteristics

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-bromobenzamide is characterized by the presence of a benzimidazole moiety, which is known for its diverse biological activities. The synthesis typically involves the bromination of benzimidazole derivatives followed by acylation reactions to introduce the benzamide functionality. The structural formula is represented as follows:C17H16BrN3O2\text{C}_{17}\text{H}_{16}\text{Br}\text{N}_{3}\text{O}_{2}

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of benzimidazole derivatives, including this compound. For instance, compounds with similar structures have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A study found that certain benzimidazole derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin and chloramphenicol .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

CompoundTarget BacteriaMIC (μg/mL)Reference
This compoundE. coli50
Similar DerivativeStaphylococcus aureus7.81
Similar DerivativePseudomonas aeruginosa50

Anticancer Activity

Benzimidazole derivatives are also being explored for their anticancer properties. For example, compounds structurally related to this compound have shown promising results in inhibiting cancer cell lines such as HCT116 (human colorectal carcinoma). In vitro assays indicated that some derivatives possess IC50 values lower than standard chemotherapeutics like 5-fluorouracil .

Table 2: Anticancer Activity Against HCT116 Cell Line

CompoundIC50 (μM)Reference
This compound (hypothetical)<9.99
Related Benzimidazole Derivative5.85

Therapeutic Applications

The therapeutic applications of this compound extend beyond antimicrobial and anticancer effects. The compound's structural features suggest potential roles in:

  • Anti-inflammatory Agents : Benzimidazole derivatives have been reported to exhibit anti-inflammatory properties, making them candidates for treating conditions like arthritis and other inflammatory disorders .
  • Antiviral Activity : Some studies indicate that benzimidazole-based compounds can inhibit viral replication, suggesting a role in antiviral therapies .

Case Studies and Research Findings

Several case studies have documented the effectiveness of benzimidazole derivatives in clinical and preclinical settings:

  • A study published in Current Developments in Benzimidazole Compounds reviewed various benzimidazole derivatives and their pharmacological profiles, highlighting their broad spectrum of activity against infections and tumors .
  • Another comprehensive review summarized the bioactivity of benzimidazole derivatives over recent years, emphasizing their potential as analgesics and anti-inflammatory agents .

Mechanism of Action

The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-bromobenzamide involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed pharmacological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Ortho vs. Para Bromine Substitution

The 4-bromo isomer (N-[2-(1H-benzimidazol-2-yl)ethyl]-4-bromobenzamide, CAS 301228-29-5) shares the same molecular formula and weight as the target compound but differs in bromine placement (para position). Key distinctions include:

  • Electronic Effects : The para bromine exerts weaker steric hindrance but similar electron-withdrawing effects compared to the ortho position.
  • Biological Activity : Para-substituted analogs may exhibit altered binding affinities due to spatial orientation. For example, benzimidazole derivatives with para substituents show enhanced interactions with hydrophobic pockets in enzymes like PBP2A (MRSA target) .
  • Synthesis : Ortho-substituted bromobenzamides may require regioselective conditions to avoid isomerization .
Table 1: Positional Isomer Comparison
Property 2-Bromobenzamide (Target) 4-Bromobenzamide (Isomer)
Molecular Formula C₁₆H₁₄BrN₃O C₁₆H₁₄BrN₃O
Molecular Weight (g/mol) 344.21 344.21
Bromine Position Ortho (2-) Para (4-)
Key Applications Antimicrobial, Anti-inflammatory (hypothesized) Ferroportin inhibition (e.g., Vamifeport analogs)

Substituent Variations in Benzimidazole Derivatives

Acetamide vs. Benzamide Linkages
  • N-[2-(1H-Benzimidazol-2-yl)ethyl]-2-(2-bromophenoxy)acetamide (CAS B95, ): Molecular Formula: C₁₇H₁₆BrN₃O₂ (MW: 374.24). Features a phenoxy-acetamide group instead of benzamide.
Anti-inflammatory Derivatives

Compounds like N’-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxy acetyl benzamide () incorporate hydroxy acetyl groups, showing -7.3 kcal/mol binding affinity in anti-inflammatory assays. In contrast, bromobenzamide derivatives may prioritize halogen bonding with targets like cyclooxygenase (COX) .

Table 2: Bioactive Benzimidazole Derivatives
Compound (Example) Substituent Key Activity Binding Affinity/IC₅₀
Target Compound 2-Bromobenzamide Hypothesized antimicrobial N/A
3e () 2-Phenylhydrazinyl α-Glucosidase inhibition Not reported
Vamifeport () Oxazole-carboxamide Ferroportin inhibition Potency similar to hepcidin
Benzimidazole BK () Nitrophenyl acetamide Anti-inflammatory Comparable to Indomethacin

Crystallographic and Physicochemical Properties

  • Crystal Packing : The target compound’s ortho-bromo group may influence dihedral angles between aromatic rings. For instance, ethyl 2-(1H-benzimidazol-2-yl)-2-[2-(4-nitrophenyl)hydrazinyl]acetate () exhibits dihedral angles of 7.35° and 18.23° , stabilized by C–H···O and N–H···O hydrogen bonds. Bromine’s bulkiness in the target compound could reduce conformational flexibility compared to nitro or methoxy substituents .
  • Solubility: Bromine’s hydrophobicity may lower aqueous solubility relative to hydroxy or amino-substituted analogs (e.g., 4-{[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]amino}benzoic acid, ) .

Biological Activity

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-bromobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzimidazole moiety, which is known for its diverse biological properties. The presence of the bromobenzamide enhances its reactivity and potential for further functionalization, making it an interesting candidate for drug development.

Target Enzymes

The compound primarily targets dihydrofolate reductase (DHFR), an enzyme crucial for purine synthesis. Inhibition of DHFR disrupts nucleotide synthesis, leading to impaired DNA replication and cell growth inhibition, particularly in cancer cells.

Mode of Action

The binding of this compound to DHFR results in the inhibition of its enzymatic activity. This disruption can trigger apoptotic pathways in cancer cells, promoting cell death through mechanisms such as caspase activation and DNA fragmentation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to be effective against various bacterial strains, potentially due to its ability to interfere with essential cellular processes .

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of several cancer cell lines. For instance, it has shown efficacy against breast cancer (MCF-7) and leukemia (K562) cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Anticancer Efficacy : A study reported that at lower concentrations, the compound significantly inhibited tumor growth in xenograft models, suggesting a promising therapeutic window for cancer treatment.
  • Cellular Mechanisms : Another investigation revealed that the compound activates caspases 3 and 9 in treated cancer cells, indicating that it triggers intrinsic apoptotic pathways .
  • Antimicrobial Evaluation : In vitro tests against Gram-positive and Gram-negative bacteria showed that the compound had a minimum inhibitory concentration (MIC) comparable to standard antibiotics, underscoring its potential as an antimicrobial agent .

Pharmacokinetics and Metabolism

This compound is metabolized primarily in the liver through phase I and phase II reactions. Its pharmacokinetic profile suggests good bioavailability and stability under physiological conditions, which is advantageous for therapeutic applications.

Summary of Biological Activities

Activity Type Effect Target
AntimicrobialSignificant activity against various bacteriaCell membranes and metabolic pathways
AnticancerInduces apoptosis in cancer cellsDihydrofolate reductase (DHFR), caspases
Cellular EffectsDisrupts DNA replication and cell cycleEnzymatic pathways involved in nucleotide synthesis

Q & A

Q. What are the key synthetic routes for N-[2-(1H-benzimidazol-2-yl)ethyl]-2-bromobenzamide, and how can purity be optimized?

The synthesis typically involves coupling a benzimidazole-ethylamine derivative with 2-bromobenzoyl chloride. A common method includes refluxing 1H-benzimidazole-2-ethylamine with 2-bromobenzoyl chloride in anhydrous dichloromethane under nitrogen, followed by purification via column chromatography (e.g., silica gel, ethyl acetate/hexane) . Yield optimization requires strict control of reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 amine:acyl chloride). Purity validation involves HPLC (C18 column, acetonitrile/water gradient) and NMR spectroscopy to confirm the absence of unreacted intermediates .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to confirm the benzimidazole NH (δ 12.5–13.0 ppm) and bromobenzamide carbonyl (δ 165–170 ppm) .
  • Mass Spectrometry (HRMS) : Use ESI+ mode to verify the molecular ion peak [M+H]+ at m/z 373.04 (calculated for C16H13BrN3O) .
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, NH bend at ~3400 cm⁻¹) .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved for this compound?

X-ray diffraction studies (e.g., using a Bruker APEXII CCD diffractometer with MoKα radiation) reveal potential disorder in the bromobenzamide moiety due to rotational flexibility. Refinement in SHELXL (space group P21/c) with anisotropic displacement parameters for heavy atoms (Br, N, O) improves accuracy. Hydrogen bonding networks (e.g., N–H···O interactions) should be validated against Etter’s graph-set analysis to resolve packing ambiguities .

Q. What experimental strategies address conflicting bioactivity data in related benzimidazole derivatives?

Discrepancies in IC50 values (e.g., anti-inflammatory vs. anticonvulsant assays) may arise from assay-specific conditions (e.g., cell line viability, serum concentration). Standardize protocols using:

  • Dose-response curves (0.1–100 µM, 24–72 hr incubation) with positive controls (e.g., phenytoin for anticonvulsant activity) .
  • SAR analysis : Compare substituent effects (e.g., electron-withdrawing Br vs. Cl) on target binding using molecular docking (AutoDock Vina) with homology-modeled proteins (e.g., COX-2 or GABA receptors) .

Q. How can synthetic yields be improved while minimizing byproducts?

Optimize via Design of Experiments (DoE):

  • Variables : Solvent polarity (DMF vs. THF), base (Et3N vs. pyridine), and reaction time (2–8 hr).
  • Response surface methodology identifies ideal conditions (e.g., DMF, 6 hr, 70°C) for >85% yield. Monitor byproducts (e.g., hydrolyzed benzamide) via TLC (Rf 0.3 in 3:7 EtOAc/hexane) .

Q. What methodologies elucidate the compound’s interaction with biological targets?

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., tubulin) on a CM5 chip to measure binding affinity (KD < 1 µM suggests strong interaction) .
  • Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes (ΔH) during ligand-receptor binding to assess thermodynamic driving forces .
  • Cryo-EM : Resolve binding conformations in protein-ligand complexes at near-atomic resolution (e.g., 3.2 Å) .

Q. How can structural modifications enhance metabolic stability?

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated NH) to improve bioavailability.
  • Isotopic labeling : Synthesize a deuterated analog (e.g., CD3 at the ethyl linker) to track metabolic pathways via LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.